4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one
Overview
Description
4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by a naphthyridine core with a hydroxy group at the 4-position and a 3-methylphenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methylbenzaldehyde with 2-aminonicotinic acid under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized under basic conditions to yield the desired naphthyridine derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The naphthyridine core can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the hydroxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-oxo-3-(3-methylphenyl)-1,8-naphthyridine.
Reduction: Formation of 4-amino-3-(3-methylphenyl)-1,8-naphthyridine.
Substitution: Formation of various substituted naphthyridines depending on the electrophile used.
Scientific Research Applications
4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of novel materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the naphthyridine core can intercalate into DNA, disrupting its replication and transcription processes. These interactions contribute to the compound’s bioactivity and therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its antioxidant properties and use as a biomarker for coffee consumption.
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-:
Uniqueness
4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one is unique due to its naphthyridine core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents.
Properties
IUPAC Name |
4-hydroxy-3-(3-methylphenyl)-1H-1,8-naphthyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-9-4-2-5-10(8-9)12-13(18)11-6-3-7-16-14(11)17-15(12)19/h2-8H,1H3,(H2,16,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNNOGQGBAIRFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C3=C(NC2=O)N=CC=C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716384 | |
Record name | 4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67862-31-1 | |
Record name | 4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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